![molecular formula C15H18N2O3 B1297337 Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 849416-70-2](/img/structure/B1297337.png)
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, also known as EMDPC, is a synthetic compound that has been used in research laboratories since its discovery in the mid-20th century. EMDPC is a white, crystalline solid that is soluble in water and ethanol, and it has a melting point of approximately 160°C. EMDPC has been studied extensively since its discovery, and it has been found to have a wide range of applications in scientific research.
Scientific Research Applications
Synthetic Chemistry and Reaction Studies
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been extensively studied in the field of synthetic chemistry. One study discusses its reaction with hydrazines to produce regioisomeric pyrazoles, highlighting conditions for selective formation of specific pyrazole derivatives (Mikhed’kina et al., 2009). Another study describes the synthesis and characterization of pyrazole hydrazones derivatives from this compound, involving Claisen condensation and Knorr cyclization processes (Huang Jie-han, 2008).
Crystallography and Molecular Structure
Research in crystallography has also explored this compound. A study details the structures of NH-pyrazoles, including variants with 4-methoxyphenyl groups, determined through X-ray crystallography (Cornago et al., 2009). The compound's crystalline structure and intramolecular interactions have been elucidated, contributing to a better understanding of its physical and chemical properties.
Auxin Activities and Agricultural Chemistry
In the context of agricultural chemistry, this compound has been synthesized and studied for its auxin activities. Research indicates that derivatives of this compound display varying degrees of auxin activity and potential use in plant growth regulation (Yue et al., 2010).
Synthesis Methods and Optimization
The optimization of synthesis methods for this compound has been a focus as well. Studies have reported on efficient, regioselective synthesis routes, highlighting the importance of reaction conditions and regioselectivity in obtaining desired derivatives (Ashton & Doss, 1993).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of biological activities.
Mode of Action
Based on the structural similarity to other compounds, it could be hypothesized that it may interact with its targets and cause changes in a dose-dependent manner
Biochemical Pathways
Related compounds have been shown to modulate glucose homeostasis in ischemic stroke , suggesting potential effects on energy metabolism pathways
Pharmacokinetics
The molecular weight of a structurally similar compound, benzenemethanol, α-ethyl-4-methoxy-, is reported to be 1662170 , which might influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
Compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate” may have diverse molecular and cellular effects.
Action Environment
A study on a similar compound showed that adding a deep eutectic solvent in a two-phase system markedly improved the efficiency of the biocatalytic asymmetric oxidation . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH, temperature, and the presence of other substances.
properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-20-15(18)14-10(2)16-17(11(14)3)12-6-8-13(19-4)9-7-12/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXCFSUGVAQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349673 | |
Record name | Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
CAS RN |
849416-70-2 | |
Record name | Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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